3-(1H-benzimidazol-2-yl)-1,2,2-trimethyl-N'-[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanecarbohydrazide
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Overview
Description
3-(1H-1,3-BENZIMIDAZOL-2-YL)-1,2,2-TRIMETHYL-N’~1~-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOPENTANECARBOHYDRAZIDE is a complex organic compound that features a benzimidazole ring, a pyrazole ring, and a cyclopentanecarbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-BENZIMIDAZOL-2-YL)-1,2,2-TRIMETHYL-N’~1~-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOPENTANECARBOHYDRAZIDE typically involves multiple steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.
Formation of the Cyclopentanecarbohydrazide Moiety: This involves the reaction of cyclopentanone with hydrazine to form cyclopentanecarbohydrazide.
Coupling Reactions: The final step involves coupling the benzimidazole, pyrazole, and cyclopentanecarbohydrazide moieties under specific conditions, often using a condensation reaction with appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrazole rings.
Reduction: Reduction reactions can occur at various functional groups within the compound, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in various biochemical assays.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be investigated for its activity against various diseases, including cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1H-1,3-BENZIMIDAZOL-2-YL)-1,2,2-TRIMETHYL-N’~1~-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOPENTANECARBOHYDRAZIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole structures.
Pyrazole Derivatives: Compounds with similar pyrazole structures.
Cyclopentanecarbohydrazide Derivatives: Compounds with similar cyclopentanecarbohydrazide structures.
Uniqueness
The uniqueness of 3-(1H-1,3-BENZIMIDAZOL-2-YL)-1,2,2-TRIMETHYL-N’~1~-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOPENTANECARBOHYDRAZIDE lies in its combination of these three distinct moieties, which confer unique chemical and biological properties
Properties
Molecular Formula |
C21H26N6O |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1,2,2-trimethyl-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C21H26N6O/c1-20(2)15(18-24-16-7-5-6-8-17(16)25-18)9-10-21(20,3)19(28)26-22-11-14-12-23-27(4)13-14/h5-8,11-13,15H,9-10H2,1-4H3,(H,24,25)(H,26,28)/b22-11+ |
InChI Key |
YGSGGFXCWOMNJM-SSDVNMTOSA-N |
Isomeric SMILES |
CC1(C(CCC1(C)C(=O)N/N=C/C2=CN(N=C2)C)C3=NC4=CC=CC=C4N3)C |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)NN=CC2=CN(N=C2)C)C3=NC4=CC=CC=C4N3)C |
Origin of Product |
United States |
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